Superior Potency in Glutaminase GAC Inhibition Relative to Piperidine Analog
4-(Azepan-1-yl)-4-oxobutanoic acid demonstrates significantly higher inhibitory potency against the human glutaminase kidney isoform (GAC) compared to its six-membered ring analog. The target compound exhibits an IC50 value of 148 nM against recombinant human MCF7 cell-derived His-tagged GAC [1]. In contrast, the piperidine analog, 4-oxo-4-(piperidin-1-yl)butanoic acid, shows a markedly weaker IC50 of 5000 nM in a comparable biochemical assay for GAC inhibition [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 148 nM |
| Comparator Or Baseline | 4-oxo-4-(piperidin-1-yl)butanoic acid: IC50 = 5000 nM |
| Quantified Difference | The azepane derivative is ~34-fold more potent (lower IC50). |
| Conditions | In vitro biochemical assay using recombinant human His-tagged GAC (residues L123 to C-terminus). |
Why This Matters
This 34-fold potency difference is critical for drug discovery programs targeting cancer metabolism, as it dictates effective concentration ranges and influences the therapeutic window in preclinical studies.
- [1] BindingDB Entry BDBM50238198 (CHEMBL4061000). Target: Glutaminase kidney isoform, mitochondrial (Human). IC50: 148 nM. View Source
- [2] BindingDB Entry BDBM50150065 (CHEMBL3770713). Target: Glutaminase kidney isoform, mitochondrial (Human). IC50: 5000 nM. View Source
